Researchers synthesized a series of quinoxalinedione compounds with various substituents, including 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione. They evaluated these compounds for their ability to inhibit the binding of a radioactive marker to the AMPA receptor in rat brain tissue. This study suggested that the imidazole group (1H-imidazol-1-yl) could effectively replace cyano and nitro groups in terms of AMPA receptor antagonism. Among the tested compounds, 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione displayed the most potent activity. PubMed:
Further research explored the selectivity of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione for the AMPA receptor compared to other excitatory amino acid receptors. The study found it to be a selective antagonist for the AMPA receptor, with a potency (Ki value) comparable to NBQX (a well-known AMPA receptor antagonist). PubMed:
The research also investigated the potential anticonvulsant properties of 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione in mice. The compound showed protective effects against sound-induced seizures, suggesting its possible application in epilepsy treatment. PubMed:
YM 90K hydrochloride is a chemical compound recognized primarily as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. Its chemical designation is 6-(1H-imidazol-1-yl)-7-nitro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-5-one hydrochloride, and it is classified under the CAS number 154164-30-4. The compound exhibits a high affinity for the AMPA receptor with an inhibition constant (K_i) of approximately 0.084 μM, indicating its potent antagonistic properties against this receptor while showing significantly lower affinities for other glutamate receptors such as kainate and N-methyl-D-aspartate (NMDA) receptors .
The primary biological activity of YM 90K hydrochloride is its role as an AMPA receptor antagonist. This action is significant in neuropharmacology, as it modulates excitatory neurotransmission in the central nervous system. The selectivity of YM 90K for the AMPA receptor over other glutamate receptors suggests potential applications in treating neurological disorders characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases .
The synthesis of YM 90K hydrochloride typically involves multi-step organic reactions that include:
Specific synthetic routes may vary between laboratories and are subject to optimization based on yield and purity requirements .
YM 90K hydrochloride has several applications in research and potential therapeutic areas:
Interaction studies involving YM 90K hydrochloride focus on its binding affinity and functional effects on AMPA receptors. These studies reveal that:
Several compounds share structural or functional similarities with YM 90K hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity for AMPA | K_i (nM) |
---|---|---|---|
YM 90K hydrochloride | AMPA receptor antagonist | High | 84 |
Perampanel | AMPA receptor antagonist | Moderate | ~1000 |
NBQX | Non-selective AMPA/kainate antagonist | Moderate | ~200 |
GYKI 52466 | Selective AMPA receptor antagonist | High | ~100 |
YM 90K hydrochloride stands out due to its exceptionally high selectivity for the AMPA receptor over other glutamate receptors, which allows for more precise modulation of excitatory neurotransmission without significant off-target effects. This characteristic makes it particularly valuable in both research settings and potential therapeutic applications .